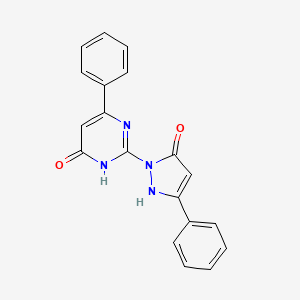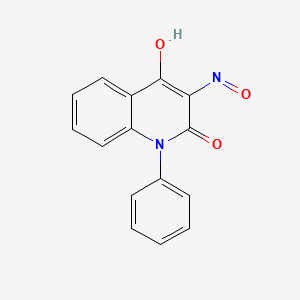
(3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime
Descripción general
Descripción
(3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the quinoline family and has been found to possess unique properties that make it a promising candidate for further study.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Oximes, including compounds similar to (3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime, have been investigated for their potential antioxidant properties. A study on 3-(phenylhydrazono) butan-2-one oxime, a compound structurally related to the oxime , demonstrated its efficacy in reducing hydrogen peroxide-induced lipid peroxidation, suggesting its potential as an antioxidant compound (Puntel et al., 2008).
Catalytic Synthesis and Antimicrobial Activity
Quinoline derivatives, similar to the specified compound, have been synthesized using Zirconium nanoparticles (ZrO2 NPs) as catalysts, demonstrating potential antimicrobial activity. This synthesis method, which involved derivatives like 3-benzylidene-1-phenylquinoline-2,4(1H,3H)-dione, highlighted the compound's potential for antibacterial and antifungal applications (Jadhav et al., 2017).
Synthesis and Antimicrobial Activities of New Oxime Carbamates
Research involving the synthesis of new oxime carbamates of 3-aryl-2-thioquinazolin-4(3H)-one, which shares structural similarities with the compound , has shown significant results in antimicrobial activities. This implies potential for similar structures in antimicrobial applications (Patil et al., 2012).
NMDA Receptor Glycine Site Antagonists
Compounds structurally related to (3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime, such as 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes, have been identified as potent antagonists for NMDA receptor glycine sites. This suggests potential neurological applications for similar compounds (Cai et al., 1996).
Cytotoxic Evaluation
Certain derivatives of 4-anilino-2-phenylquinoline, related to the compound , have been evaluated for cytotoxicity against cancer cells. This research implies potential use in cancer treatment or as a model for the development of anticancer agents (Zhao et al., 2005).
Propiedades
IUPAC Name |
4-hydroxy-3-nitroso-1-phenylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-11-8-4-5-9-12(11)17(15(19)13(14)16-20)10-6-2-1-3-7-10/h1-9,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVMFMIISDSSJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417415.png)

![3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B1417417.png)
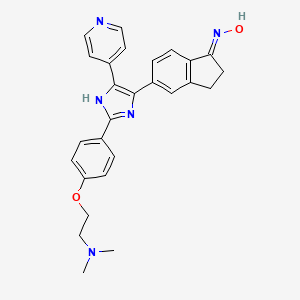
![3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417419.png)

![Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1417422.png)
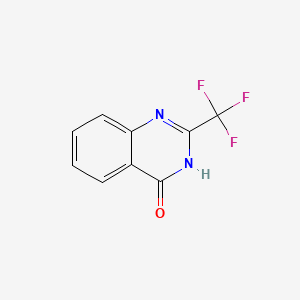

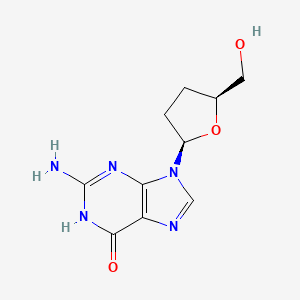

![2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417429.png)
